molecular formula C28H24N2O4S2 B314047 ETHYL (2Z)-5-(4-ETHOXYPHENYL)-3-OXO-7-PHENYL-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-(4-ETHOXYPHENYL)-3-OXO-7-PHENYL-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B314047
M. Wt: 516.6 g/mol
InChI Key: NIOUCXGCICLXFV-XLNRJJMWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4-ethoxyphenyl)-3-oxo-7-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as ethoxyphenyl, phenyl, and thienylmethylene groups. The presence of these diverse functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(4-ETHOXYPHENYL)-3-OXO-7-PHENYL-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions One common method involves the condensation of 4-ethoxybenzaldehyde with thiourea to form the thiazole ring, followed by cyclization with ethyl acetoacetate to form the thiazolopyrimidine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions, high yields, and purity. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-ethoxyphenyl)-3-oxo-7-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where halogenation or alkylation can occur.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated thiazolopyrimidine derivatives.

Scientific Research Applications

Ethyl 5-(4-ethoxyphenyl)-3-oxo-7-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(4-ETHOXYPHENYL)-3-OXO-7-PHENYL-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 5-(4-ethoxyphenyl)-3-oxo-7-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The unique combination of substituents in ETHYL (2Z)-5-(4-ETHOXYPHENYL)-3-OXO-7-PHENYL-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE imparts distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H24N2O4S2

Molecular Weight

516.6 g/mol

IUPAC Name

ethyl (2Z)-5-(4-ethoxyphenyl)-3-oxo-7-phenyl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H24N2O4S2/c1-3-33-20-14-12-19(13-15-20)25-23(27(32)34-4-2)24(18-9-6-5-7-10-18)29-28-30(25)26(31)22(36-28)17-21-11-8-16-35-21/h5-17,25H,3-4H2,1-2H3/b22-17-

InChI Key

NIOUCXGCICLXFV-XLNRJJMWSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC=CS4)/S3)C5=CC=CC=C5)C(=O)OCC

SMILES

CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CS4)S3)C5=CC=CC=C5)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CS4)S3)C5=CC=CC=C5)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.